REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:16])[CH2:3][O:4][C:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][C:7](=[O:15])[CH:6]=1.Br[CH2:18][C:19](=[CH2:25])[C:20](OCC)=[O:21]>O1CCCC1.[Zn].C1(C=CC(O)=CC=1)O>[CH3:16][C:2]1([CH2:3][O:4][C:5]2[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[O:8][C:7](=[O:15])[CH:6]=2)[CH2:25][C:19](=[CH2:18])[C:20](=[O:21])[O:1]1
|
Name
|
|
Quantity
|
0.655 g
|
Type
|
reactant
|
Smiles
|
O=C(COC1=CC(OC2=C1C=CC=C2)=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=C
|
Name
|
ice
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.255 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
6 mg
|
Type
|
catalyst
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling it
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (75 ml×3)
|
Type
|
WASH
|
Details
|
washed with saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residual solid which
|
Type
|
CUSTOM
|
Details
|
was crystallized from ethyl acetate
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C1)=C)=O)COC1=CC(OC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.656 g | |
YIELD: PERCENTYIELD | 76.4% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |